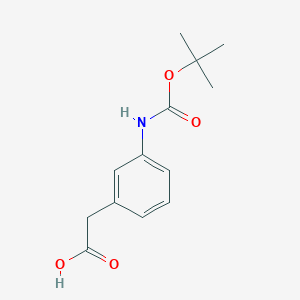

N-Boc-3-aminophenylacetic Acid

Overview

Description

N-Boc-3-aminophenylacetic acid, also known as 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid, is a compound widely used in organic synthesis and chemical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 3-aminophenylacetic acid. This compound is often utilized as a building block in the synthesis of more complex molecules due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-aminophenylacetic acid typically involves the protection of the amino group in 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in a mixture of dioxane and water, with sodium carbonate as a base. The reaction mixture is stirred and cooled in an ice bath, followed by the addition of Boc anhydride. After stirring at room temperature for several hours, the product is extracted and purified.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-aminophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides and bases are commonly used.

Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Coupling: Carbodiimides like EDCI or DCC are used in the presence of coupling agents.

Major Products Formed

Substitution: Various substituted derivatives depending on the alkyl halide used.

Deprotection: 3-aminophenylacetic acid.

Coupling: Peptide derivatives and other amide-containing compounds.

Scientific Research Applications

N-Boc-3-aminophenylacetic acid is extensively used in scientific research, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the preparation of peptide-based probes and inhibitors.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of N-Boc-3-aminophenylacetic acid primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for subsequent functionalization and incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Similar Compounds

N-Boc-3-iodoazetidine: Another Boc-protected amino acid derivative used in similar synthetic applications.

N-Boc-3-aminopropionic acid: A related compound with a similar structure but different reactivity due to the presence of a propionic acid moiety

Uniqueness

N-Boc-3-aminophenylacetic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the phenylacetic acid moiety. This makes it particularly useful in the synthesis of complex organic molecules and peptide derivatives .

Biological Activity

N-Boc-3-aminophenylacetic acid (N-Boc-3-APA) is a compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₇NO₄ and a molecular weight of approximately 251.28 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group of 3-aminophenylacetic acid, which enhances its utility in organic synthesis and drug development. The compound's structure allows for various chemical modifications, making it versatile for creating derivatives with specific biological activities.

1. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of aminophenylacetic acids, including N-Boc-3-APA, exhibit anti-inflammatory and analgesic properties. The amino group in the structure is crucial for these biological interactions, influencing receptor binding and activity. Studies have utilized techniques like surface plasmon resonance to measure the binding affinities of these compounds to pain and inflammation-related receptors.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways | , |

| Analgesic | Pain relief in animal models | |

| Protein-protein interaction | Binding affinity studies |

2. Drug Development Applications

N-Boc-3-APA serves as a valuable building block for peptide synthesis due to its protected amine group and reactive carboxylic acid group. The Boc group can be selectively removed to form amide bonds with other amino acids, facilitating the creation of novel peptide sequences that may possess therapeutic properties .

Case Study: Synthesis of Peptides Using N-Boc-3-APA

In a study focused on the synthesis of bioactive peptides, N-Boc-3-APA was utilized to create a series of analogs that demonstrated enhanced binding affinities to target proteins involved in pain signaling pathways. The selective removal of the Boc group allowed for efficient coupling reactions with other amino acids, leading to the formation of peptides with improved pharmacological profiles .

The biological activity of N-Boc-3-APA is largely attributed to its interactions with specific receptors involved in pain and inflammation pathways. The presence of the amino group facilitates hydrogen bonding and electrostatic interactions with receptor sites, enhancing binding affinity and efficacy .

Synthesis Methods

N-Boc-3-APA can be synthesized through various methods, including:

- Direct Acylation : Using 3-aminophenylacetic acid reacted with Boc anhydride in the presence of a base.

- Protective Group Strategies : Employing different protective groups to enhance stability during synthesis processes.

Table 2: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Direct Acylation | Reaction with Boc anhydride | Up to 85% |

| Protective Group Strategy | Use of alternative protective groups | Variable (60%-80%) |

Properties

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLDALVJLSFYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375440 | |

| Record name | N-Boc-3-aminophenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123036-51-1 | |

| Record name | N-Boc-3-aminophenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-((tert-Butoxycarbonyl)amino)phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.